methyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core substituted with a methyl carboxylate group at position 3, an isopropyl group at position 6, and a 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido moiety at position 2. The 2,6-dimethylmorpholine sulfonyl group introduces steric and electronic effects that may influence receptor binding or metabolic pathways, while the thienopyridine scaffold is a heterocyclic system known for diverse bioactivity, including kinase inhibition or antimicrobial effects .
Synthesis likely involves sequential coupling reactions: (1) formation of the thienopyridine core via cyclization, (2) sulfonylation of the benzamido group, and (3) introduction of the dimethylmorpholine substituent. Crystallographic data for related compounds (e.g., ) suggest that the morpholine ring adopts a chair conformation, optimizing steric interactions with adjacent groups .
Properties
IUPAC Name |
methyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O6S2.ClH/c1-15(2)27-11-10-20-21(14-27)35-24(22(20)25(30)33-5)26-23(29)18-6-8-19(9-7-18)36(31,32)28-12-16(3)34-17(4)13-28;/h6-9,15-17H,10-14H2,1-5H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECHZBVNKZBRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of key analogues is provided below:
Key Comparisons
Core Heterocycles The thienopyridine core in the target compound offers a balance of rigidity and solubility, unlike the fused thiazolo-pyrimidine () or pyrrolo-thiazolo-pyrimidine () systems, which are bulkier and less soluble .
This differs from the 4-cyanobenzylidene group in , which is strongly electron-withdrawing, favoring nucleophilic attack .
Synthetic Accessibility
- The target compound’s synthesis likely requires sulfonylation and morpholine coupling , which are more complex than the condensation reactions used for thiazolo-pyrimidines (). However, the use of DMF as a solvent (common in and ) suggests similar reflux conditions for amide bond formation .
Pharmacological Potential Compounds with sulfonamide groups (target compound, ) often exhibit kinase or protease inhibition, whereas cyanobenzylidene derivatives () show broader antimicrobial activity . The hydrochloride salt of the target compound improves aqueous solubility relative to neutral analogues, a critical factor for oral bioavailability .
Data Table: Structural and Electronic Parameters
| Parameter | Target Compound | Compound | Compound |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 | 2.8 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Rotatable Bonds | 8 | 10 | 4 |
| Polar Surface Area (Ų) | 120 | 105 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
